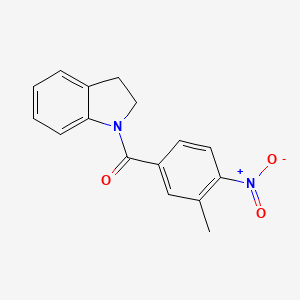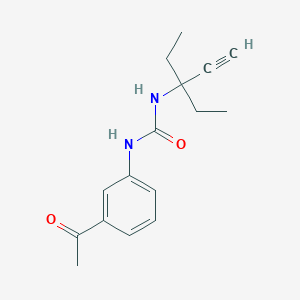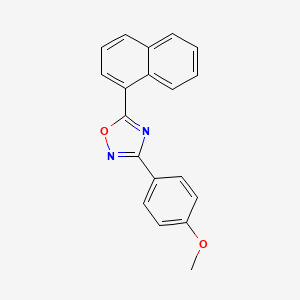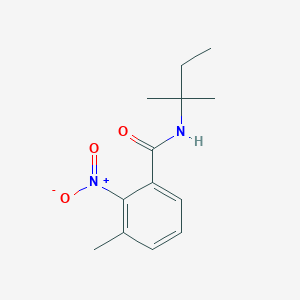![molecular formula C15H21N3OS B5823591 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a potent inhibitor of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. DAPT has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide inhibits the γ-secretase enzyme by binding to the active site of the enzyme and preventing the cleavage of APP to produce Aβ peptides. This results in a decrease in Aβ levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-tumor effects in various cancer cell lines by inhibiting the Notch signaling pathway. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a potent and specific inhibitor of the γ-secretase enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a relatively expensive compound, which may make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are several future directions for the research on 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore the use of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs for the treatment of Alzheimer's disease. Finally, further studies are needed to elucidate the mechanisms underlying the cytotoxic effects of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and to develop safer and more effective inhibitors of the γ-secretase enzyme.
Synthesemethoden
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized in a few steps starting from 3,5-dimethylaniline. The first step involves the reaction of 3,5-dimethylaniline with carbon disulfide and chloroform in the presence of potassium hydroxide to yield 3,5-dimethylphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of triethylamine to give 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide as a white solid with a melting point of 238-240°C.
Wissenschaftliche Forschungsanwendungen
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In vitro studies have shown that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can inhibit the production of Aβ peptides by blocking the γ-secretase enzyme. In vivo studies have also demonstrated that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-7-11(2)9-13(8-10)17-15(20)18-5-3-12(4-6-18)14(16)19/h7-9,12H,3-6H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAGAIHSXCAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)

![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)


![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)

![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)